molecular formula C15H14N2O4 B7515263 Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B7515263
M. Wt: 286.28 g/mol
InChI Key: PKCLSSKJGWTHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate, also known as MPO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPO belongs to the class of oxazolo[5,4-b]pyridines, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is a major regulator of cell growth and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate in lab experiments is its potent and selective antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, while sparing normal cells. This makes this compound an attractive candidate for further development as a cancer therapeutic. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous media, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate. One area of interest is in the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is in the identification of the specific molecular targets of this compound, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate involves a multistep process that starts with the reaction of furan-2-carboxylic acid with isobutylamine to form the corresponding amide. The amide is then treated with thionyl chloride to obtain the corresponding acid chloride, which is subsequently reacted with 2-aminopyridine to form the oxazolo[5,4-b]pyridine scaffold. The final step involves the introduction of a methyl ester group at the 6-position of the furan ring using diazomethane.

Scientific Research Applications

Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

properties

IUPAC Name

methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-8(2)13-12-9(15(18)19-3)7-10(11-5-4-6-20-11)16-14(12)21-17-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCLSSKJGWTHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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